(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3S2/c23-19-5-2-1-4-18(19)21-11-12-24(13-15-29(21,26)27)22(25)17-9-7-16(8-10-17)20-6-3-14-28-20/h1-10,14,21H,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCABCRYUBQSLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of thiazepane derivatives, which are known for their diverse pharmacological effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.0 g/mol. The structure includes a thiazepane ring, a dioxido group, and phenyl moieties that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.0 g/mol |
| CAS Number | 2034331-24-1 |
The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of halogenated phenyl groups may enhance its binding affinity and selectivity for certain receptors or enzymes. The dioxido group is hypothesized to play a role in modulating the reactivity of the compound, potentially influencing its pharmacokinetic properties.
Antimicrobial Activity
Studies have shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been tested against various bacterial strains and demonstrated moderate to high inhibitory effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazepane Derivative A | E. coli | 15 |
| Thiazepane Derivative B | S. aureus | 18 |
Anticancer Activity
Research indicates that thiazepane derivatives can inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) revealed that modifications in the phenyl groups significantly affect anticancer potency.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (7-(2-Chlorophenyl)-...) | HeLa | 10.5 |
| (7-(2-Chlorophenyl)-...) | MCF-7 | 8.3 |
Case Study 1: Inhibition of NAPE-PLD
A study investigated the inhibition of the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) by various thiazepane derivatives. The compound exhibited sub-micromolar inhibitory activity, indicating its potential as a therapeutic agent for modulating lipid signaling pathways.
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted on a series of thiazepane derivatives, revealing that modifications at specific positions on the phenyl rings led to enhanced biological activity. The introduction of electron-withdrawing groups significantly increased potency against targeted enzymes.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Similarity vs. Bioactivity : While the target compound shares a dioxido-heterocycle with , its thiophene substituent may redirect selectivity toward sulfhydryl-dependent targets (e.g., kinases) compared to chlorophenyl-dominated analogs .
- Analytical Challenges : Discrepancies in CMC determination methods (e.g., spectrofluorometry vs. tensiometry ) highlight the need for standardized protocols when comparing physicochemical properties of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
